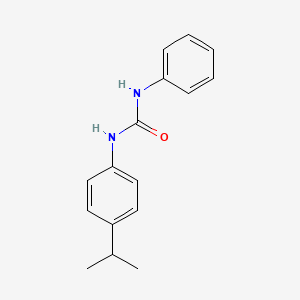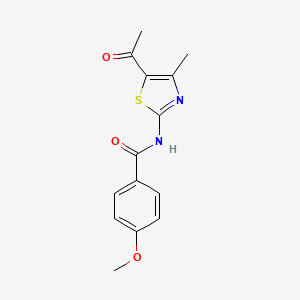
N-(4-isopropylphenyl)-N'-phenylurea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves molecular imprinting or complex chemical reactions. For instance, a molecularly imprinted polymer (MIP) selective for phenylurea herbicides was prepared using a similar compound as a dummy template, highlighting the synthetic approach towards creating selective materials for chemical recognition (Wang et al., 2005). This process demonstrates the tailored synthesis strategies for functionalized polymers with specific binding capabilities.
Molecular Structure Analysis
Studies on related molecules, such as N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives, provide insights into the molecular structure through spectroscopic techniques and crystallography (Yusof et al., 2010). These analyses reveal the geometric and electronic features critical for understanding the chemical behavior of N-(4-isopropylphenyl)-N'-phenylurea.
Chemical Reactions and Properties
Chemical reactions involving N-(4-isopropylphenyl)-N'-phenylurea or its analogs can result in various transformation pathways, leading to the formation of different products. For example, the reductive carbonylation of nitrobenzene has been explored as a route to synthesize diphenylurea derivatives without using phosgene, illustrating alternative synthetic pathways for urea compounds (Vavasori & Ronchin, 2012).
Physical Properties Analysis
The physical properties of N-(4-isopropylphenyl)-N'-phenylurea derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various domains. The study of polyurethane cationomers synthesised with related isocyanates provides insights into the relationship between chemical structure and physical properties like surface energy and glass transition temperatures (Król & Król, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, determine the compound's utility in different applications. The metabolism of isoproturon, a phenylurea herbicide, in soils and by soil bacteria, offers an example of how chemical properties can influence environmental behavior and degradation pathways (Lehr et al., 1996).
Wissenschaftliche Forschungsanwendungen
Biodegradation in Agricultural Soils
N-(4-isopropylphenyl)-N'-phenylurea, a component of the phenylurea herbicide isoproturon, is subject to biodegradation in agricultural soils. Studies have focused on the microbial degradation of isoproturon and its metabolites. For instance, a research conducted by Sørensen et al. (2004) explored the degradation of isoproturon in soils that had been previously exposed to the herbicide, revealing that the initial N-demethylation step might be a limiting factor in its complete mineralization (Sørensen & Aamand, 2004).
Microbial Mineralization
The role of microbial communities in the mineralization of isoproturon has been a significant area of research. Hussain et al. (2009) characterized a bacterial culture from an agricultural soil that rapidly mineralized isoproturon. This study highlighted the importance of specific microbial interactions in the degradation process (Hussain et al., 2009).
Hydroxylation by Fungi
Research by Rønhede et al. (2005) demonstrated that various fungi from agricultural fields can hydroxylate isoproturon, producing hydroxylated metabolites. This finding suggests that fungi may play a significant role in forming these metabolites in soils treated with isoproturon (Rønhede et al., 2005).
Molecular Imprinting for Herbicide Detection
The development of molecularly imprinted polymers (MIPs) for the selective recognition of phenylurea herbicides represents another application. Wang et al. (2005) prepared a MIP using N-(4-isopropylphenyl)-N'-butyleneurea as a dummy template, demonstrating its high affinity and selectivity for phenylurea herbicides (Wang et al., 2005).
Isotope Fractionation in Herbicide Transformation
Penning et al. (2010) examined the isotope fractionation associated with different biotransformation reactions of isoproturon in bacterial and fungal strains. Their findings provide insights into the environmental fate of pesticides through characteristic isotope patterns (Penning et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12(2)13-8-10-15(11-9-13)18-16(19)17-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDWEVPLPZZKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5671749.png)
![3-butyl-1-methyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5671769.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1H-1,2,4-triazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5671775.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5671783.png)
![8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5671791.png)

![5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5671801.png)
![2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5671812.png)
![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5671826.png)

![1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane](/img/structure/B5671830.png)
![4-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5671836.png)
![N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5671849.png)